

Optimizing Piromelatine dosage for maximal therapeutic effect

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Compound of Interest		
Compound Name:	Piromelatine	
Cat. No.:	B1678460	Get Quote

Technical Support Center: Piromelatine Dosage Optimization

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with **Piromelatine**. The information is designed to address specific issues that may be encountered during experimentation and to aid in the optimization of **Piromelatine** dosage for maximal therapeutic effect.

Frequently Asked Questions (FAQs)

Q1: What is the established therapeutic dosage range for **Piromelatine** in human clinical trials?

A1: Clinical trials for insomnia have shown positive results at doses of 20 mg and 50 mg per day.[1] For mild Alzheimer's disease, phase 2 clinical trials have investigated daily doses of 5 mg, 20 mg, and 50 mg.[2][3]

Q2: What is the pharmacokinetic profile of **Piromelatine**?

A2: **Piromelatine** has a pharmacokinetic profile typical of a short-acting hypnotic drug, with a half-life ranging from 1.2 to 2.9 hours.[1] Phase I studies in healthy male volunteers demonstrated dose-proportional pharmacokinetics.[4][5]



Q3: What are the known mechanisms of action for **Piromelatine**?

A3: **Piromelatine** is a multimodal drug that acts as an agonist at melatonin receptors (MT1 and MT2) and serotonin receptors (5-HT1A and 5-HT1D).[1][6] This dual activity is thought to contribute to its sleep-promoting, anxiolytic, and potential neuroprotective effects.[2][4][5]

Q4: What are the most commonly reported adverse events associated with **Piromelatine**?

A4: Across clinical trials, **Piromelatine** has been generally well-tolerated. The most frequently reported adverse event is a headache of mild intensity and short duration.[1] No significant next-day psychomotor performance impairment has been observed.[1][4][5]

Q5: Are there any known drug interactions with **Piromelatine**?

A5: While specific drug interaction studies are not detailed in the provided results, based on its mechanism of action, **Piromelatine** may interact with other melatonin supplements, melatonin receptor agonists, and serotonin receptor agonists.[1]

Troubleshooting Guide



Issue	Potential Cause	Recommended Action
Lack of therapeutic effect at a standard dose.	Individual patient variability in metabolism or receptor sensitivity. Incorrect timing of administration.	Consider dose escalation within the clinically tested range (e.g., from 20 mg to 50 mg for insomnia), ensuring administration is 1-2 hours before bedtime and after food. [7][8]
Observing unexpected side effects not previously reported.	Potential off-target effects at higher concentrations. Interaction with other medications or supplements.	Re-evaluate the dosage and consider reducing it. Review all concomitant medications for potential interactions. Report the adverse event to the relevant safety monitoring body.
Difficulty in replicating preclinical findings in a different animal model.	Species-specific differences in melatonin and serotonin receptor distribution and function. Differences in drug metabolism between species.	Review the literature for preclinical studies in various animal models. Consider conducting a dose-ranging study in the new model to establish an effective dose. The dose used in rat models was 20 mg/kg, administered intraperitoneally.[9][10]
Inconsistent results in sleep studies.	Variations in experimental conditions such as light-dark cycles, noise levels, or handling stress.	Standardize the experimental environment rigorously. Ensure a consistent and appropriate light-dark cycle and minimize disturbances to the animals.

Quantitative Data Summary

Table 1: Human Clinical Trial Dosages and Outcomes



Indication	Dosage	Study Phase	Key Outcomes	Citations
Insomnia	2 mg, 5 mg, 20 mg, 50 mg	Multiple Ascending Dose	Safe and well-tolerated.	[1]
Insomnia	20 mg, 50 mg/day	Phase 2	Statistically significant improvements in Wake After Sleep Onset (WASO), Sleep Efficiency, and Total Sleep Time.	[1][4][5]
Mild Alzheimer's Disease	5 mg, 20 mg, 50 mg/day	Phase 2	To determine an effective dose based on cognitive performance, safety, and tolerability.	[2][3][11]
Healthy Volunteers	5 mg, 20 mg, 50 mg, 200 mg	Single Ascending Dose	Safe and well-tolerated.	[1]

Table 2: Preclinical Study Dosages and Outcomes (Rat Models)



Indication	Dosage (Intraperitoneal)	Key Outcomes	Citations
Neuropathic Pain	5, 10, or 20 mg/kg	Alleviation of pain.	[1]
Type 2 Diabetes	5, 10, or 20 mg/kg	Improved insulin sensitivity and glucose tolerance.	[1]
Prenatal Stress	20 mg/kg	Corrected impairments of hippocampusdependent spatial memory.	[9][10]
Sleep Restriction	20 mg/kg	Ameliorated impaired glucose metabolism.	[12]

Experimental Protocols

Protocol 1: Phase 2 Clinical Trial for Insomnia

- Study Design: A double-blind, randomized, placebo-controlled trial.
- Participants: 120 patients with primary and comorbid insomnia.
- Treatment Arms:
 - Piromelatine 20 mg/day
 - Piromelatine 50 mg/day
 - Placebo
- Duration: 4 weeks.
- Primary Endpoints: Polysomnographic (PSG) parameters including Wake After Sleep Onset (WASO), Sleep Efficiency (SEF), and Total Sleep Time (TST).

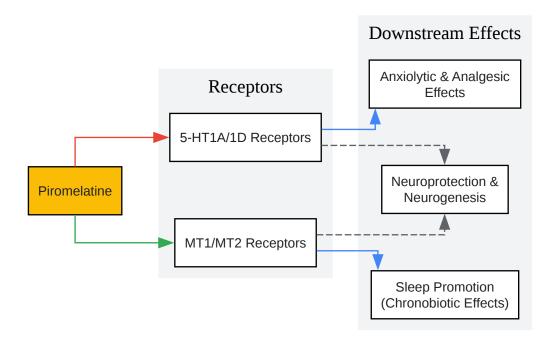


 Secondary Endpoints: Next-day psychomotor performance assessed by the Digit Symbol Substitution Test (DSST).[1][4][5]

Protocol 2: Preclinical Study in a Rat Model of Prenatal Stress

- Animal Model: Prenatally stressed (PNS) rats.
- Drug Administration: **Piromelatine** (20 mg/kg) or vehicle (1% hydroxyethyl cellulose) was administered intraperitoneally (i.p.) sub-chronically for 14 days.
- Timing of Administration: Injections were given two hours before the onset of the dark phase.
- Behavioral Assessments: Home-cage motor activity and sleep/wake profile were evaluated.
- Biochemical Analysis: The role of melatonin receptors and brain-derived neurotrophic factor (BDNF) in the hippocampus was explored.[9]

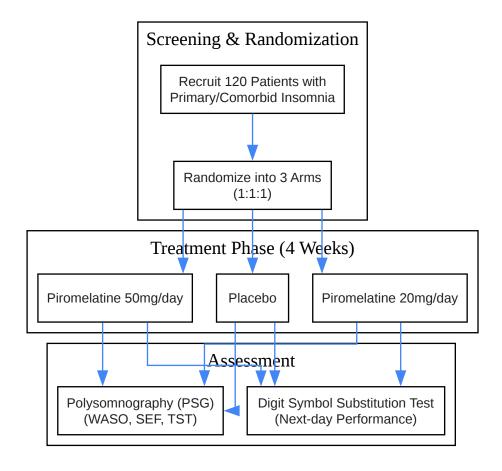
Visualizations



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Caption: **Piromelatine**'s dual agonistic action on melatonin and serotonin receptors.





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Caption: Workflow for a Phase 2 clinical trial of **Piromelatine** in insomnia.

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